2-(2-Cyclopropylethyl)piperidine
Description
Properties
IUPAC Name |
2-(2-cyclopropylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-8-11-10(3-1)7-6-9-4-5-9/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWLGJDBDVECCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-(2-Cyclopropylethyl)piperidine, a derivative of piperidine, are cancer cells. Piperidine has been observed to have therapeutic potential against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer.
Mode of Action
This compound interacts with its targets by regulating several crucial signaling pathways essential for the establishment of cancers. These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, and others. This regulation leads to changes in the cancer cells, inhibiting their survivability.
Biochemical Pathways
The compound affects various biochemical pathways, leading to downstream effects that inhibit the growth and proliferation of cancer cells. It has been observed to regulate pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, and others. These pathways are crucial for the establishment and progression of cancers.
Result of Action
The result of the action of this compound is the inhibition of cell migration and the induction of cell cycle arrest, which inhibit the survivability of cancer cells. This leads to the suppression of the growth and proliferation of the cancer cells.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its action. Piperidine derivatives have been observed to exhibit enhanced anticancer properties when used in combination with other drugs. .
Biochemical Analysis
Biochemical Properties
2-(2-Cyclopropylethyl)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes leads to the formation of reactive intermediates that can further interact with other biomolecules, affecting their function. Additionally, this compound can interact with glutamine synthetase-like proteins, which are involved in the synthesis of glutamine.
Cellular Effects
This compound has been shown to influence various cellular processes. It can modulate cell cycle progression, which is crucial for maintaining cell proliferation and tissue integrity. The compound also affects cell signaling pathways, including the PI3K/Akt and NF-κB pathways, which are essential for cell survival and proliferation. Furthermore, this compound can alter gene expression and cellular metabolism, leading to changes in the production of key metabolites and proteins.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to cytochrome P450 enzymes, leading to the formation of reactive intermediates that can inhibit or activate other enzymes. This binding interaction can result in changes in gene expression, particularly those genes involved in drug metabolism and detoxification. Additionally, this compound can inhibit the activity of certain kinases, affecting various signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell proliferation and apoptosis. These temporal effects are important for understanding the compound’s stability and potential long-term impacts on cellular health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can stimulate the immune system and increase white blood cell count. At higher doses, it can exhibit toxic effects, including liver damage and alterations in metabolic function. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze the oxidation of the compound to form reactive intermediates. These intermediates can further undergo conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body. The compound’s metabolism can affect metabolic flux and the levels of various metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by carrier-mediated mechanisms, including active transport and facilitated diffusion. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization can affect the compound’s activity and function, as it interacts with different biomolecules within these compartments.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical and Chemical Properties
*Estimated values for this compound are based on structural analogs.
Structural Analogues in Drug Design
- PPB-6 and PPB-9 (): Piperidine derivatives with small alkyl groups (isopropyl or ethyl) and benzoyl substituents show enhanced potency and reduced off-target effects compared to bulkier analogs .
- Hybrids with 1,2,4-triazole (): Piperidine-triazole hybrids demonstrate improved pharmacological profiles, with substituent size and electronic properties influencing binding affinity .
Research Findings and Implications
- Substituent Size and Receptor Specificity: Smaller substituents minimize non-specific interactions, as seen in COB-3’s 14-fold potency increase over KAB-18 .
- Lipophilicity and Bioavailability : Cyclopropylethyl’s moderate size may optimize log P values (predicted ~2.0) for membrane permeability without excessive hydrophobicity .
- Synthetic Feasibility : Piperidine derivatives with cyclopropane groups can be synthesized via strategies similar to Ethyl 2-(piperidin-4-yl)acetate, using carbodiimide coupling or nucleophilic substitutions .
Preparation Methods
Alkylation of Pyrroline Derivatives
One of the most established methods involves the alkylation of a suitably substituted pyrroline intermediate with a cyclopropylethyl alkylating agent, followed by ring expansion and reduction steps to form the piperidine ring.
- Start with a 2,3-disubstituted-3-arylpyrroline.
- Alkylate the nitrogen at the 1-position using a cyclopropylethyl halide or equivalent alkylating agent to form a 1,2,3-trisubstituted pyrrolinium salt.
- Treat the pyrrolinium salt with diazomethane to generate a bicyclic pyrrolidinium salt.
- Heat the bicyclic salt (100–250 °C) to induce ring expansion, yielding a 1,3,4-trisubstituted tetrahydropyridinium salt.
- Reduce or hydrolyze as needed to obtain the piperidine derivative with the cyclopropylethyl substituent at the 2-position.
| Step | Conditions | Notes |
|---|---|---|
| Alkylation | Room temperature to 120 °C, 1–16 h | Use of bases like potassium carbonate |
| Diazomethane treatment | Standard diazomethane conditions | Forms bicyclic intermediate |
| Ring expansion | 100–250 °C, heating | Thermal rearrangement |
| Hydrolysis or reduction | Aqueous base, 50–150 °C, 12–36 h | Solvents: ethanol, methanol, THF |
This method is versatile and allows for the introduction of cyclopropylethyl groups as stable alkyl substituents during the alkylation step. The process also permits subsequent functional group modifications if needed.
Reductive Amination Approach
Reductive amination is a classical and efficient approach to synthesize substituted piperidines by reacting a cyclopropylethyl aldehyde or ketone with piperidine or a piperidine precursor in the presence of a reducing agent.
- React 2-cyclopropylethyl aldehyde with piperidine under reductive amination conditions.
- Use a reducing agent such as sodium triacetoxyborohydride or catalytic hydrogenation.
- The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures.
- Purify the product by extraction and chromatography.
This method benefits from operational simplicity and mild conditions but requires access to the cyclopropylethyl aldehyde or ketone precursor.
Intramolecular Cyclization of Amines and Alkenes
Intramolecular cyclization methods involve the formation of the piperidine ring by cyclizing an amine bearing a pendant alkene functional group, which can be substituted with a cyclopropylethyl moiety.
- Starting from an open-chain amine with a cyclopropylethyl substituent.
- Cyclization induced by acid catalysis or transition metal catalysis.
- Conditions typically involve heating in inert solvents.
- This method may require protecting groups and careful control of stereochemistry.
While effective for some substituted piperidines, this method is less commonly used for this compound due to synthetic complexity.
Radical and Photoredox Cyclization Methods
Recent advances include photoredox catalysis to form nitrogen heterocycles via radical intermediates:
- Use of visible light and photocatalysts to generate radical species.
- Radical cyclization to form the piperidine ring with cyclopropylethyl substituents.
- Mild conditions and high selectivity.
- Requires precious metal photocatalysts and specialized equipment.
Though promising, these methods are still under development and less established for large-scale synthesis of this compound.
Comparative Summary of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Key Reagents/Conditions |
|---|---|---|---|---|
| Alkylation of Pyrroline | Versatile, allows modifications | Multi-step, requires diazomethane | Moderate to High | Pyrroline, cyclopropylethyl halide, diazomethane, heat |
| Reductive Amination | Simple, mild conditions | Requires aldehyde precursor | High | Cyclopropylethyl aldehyde, piperidine, reducing agent |
| Intramolecular Cyclization | Direct ring formation | Complex, stereochemical control | Variable | Amines with alkenes, acid or metal catalyst |
| Radical/Photoredox Cyclization | Mild, selective | Requires photocatalysts, novel | Under study | Photocatalyst, light, radical precursors |
Purification and Characterization
- Extraction with solvents such as diethyl ether or ethyl acetate is commonly used to isolate the piperidine product.
- Further purification by distillation or chromatography may be applied.
- Characterization typically involves NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm structure and purity.
Q & A
Q. Advanced Research Focus
- In Vitro Assays : Screen for binding affinity to neurotransmitter receptors (e.g., dopamine D2 or serotonin 5-HT receptors) using radioligand displacement assays .
- Enzyme Inhibition Studies : Measure IC values against target enzymes (e.g., kinases or proteases) via fluorometric assays.
- Molecular Docking : Use AutoDock Vina to predict binding poses with receptor crystal structures (e.g., PDB entries) .
How should researchers resolve contradictions in toxicity or pharmacological data?
Q. Data Contradiction Analysis
- Comparative Studies : Benchmark against structurally similar compounds with documented toxicity profiles (e.g., 2-(2-Fluorophenyl)piperidine ).
- In Silico Models : Apply QSAR tools like ProTox-II to predict LD and hepatotoxicity .
- Dose-Response Validation : Repeat assays across multiple cell lines (e.g., HEK293, HepG2) to confirm reproducibility .
What computational approaches predict the compound’s interactions with biological targets?
Q. Advanced Research Focus
- Molecular Dynamics Simulations : Analyze stability of ligand-receptor complexes (e.g., using GROMACS).
- Pharmacophore Modeling : Identify critical functional groups (e.g., cyclopropane’s rigidity) for target engagement .
- ADMET Prediction : Use SwissADME to assess bioavailability and blood-brain barrier penetration .
What strategies are effective for derivatization to enhance bioactivity or reduce toxicity?
Q. Advanced Research Focus
- Functional Group Addition : Introduce hydroxyl or halogen groups to modulate solubility or binding (e.g., 4-(Hydroxypropyl)piperidine derivatives ).
- Prodrug Design : Link to ester or amide groups for controlled metabolic release .
- SAR Studies : Compare analogs with varying cyclopropane substituents to map structure-activity relationships .
How can ecological impact be assessed despite limited environmental data?
Q. Advanced Research Focus
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
